molecular formula C12F8N2 B105066 Phenazine, octafluoro- CAS No. 18232-24-1

Phenazine, octafluoro-

Cat. No. B105066
CAS RN: 18232-24-1
M. Wt: 324.13 g/mol
InChI Key: XZTHSCZJCCIPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenazine, octafluoro- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a fluorinated derivative of phenazine, which is a heterocyclic compound containing two nitrogen atoms in its ring structure. Octafluorophenazine is a highly stable compound that exhibits remarkable chemical and physical properties, making it an ideal candidate for various research applications.

Mechanism Of Action

The mechanism of action of octafluorophenazine is not fully understood. However, it is believed to act as a photosensitizer by generating singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to cellular components, leading to cell death.

Biochemical And Physiological Effects

Octafluorophenazine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, which is a form of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of octafluorophenazine is its high stability and non-toxicity. This makes it an ideal candidate for various lab experiments, including in vitro and in vivo studies. However, one of the limitations of octafluorophenazine is its high cost, which can limit its use in some research applications.

Future Directions

There are several future directions for the use of octafluorophenazine in scientific research. One potential application is in the development of new antimicrobial agents. Octafluorophenazine has been shown to have potent antimicrobial activity against a range of bacteria and fungi, and further research in this area could lead to the development of new antibiotics. Another potential application is in the development of new photodynamic therapy agents. Octafluorophenazine has been shown to be an effective photosensitizer, and further research in this area could lead to the development of new treatments for cancer.

Synthesis Methods

The synthesis of octafluorophenazine involves the reaction of phenazine with elemental fluorine in the presence of a catalyst. This method is highly efficient and yields a high purity product. The resulting compound is a white crystalline solid that is highly stable and non-toxic.

Scientific Research Applications

Octafluorophenazine has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species, which are involved in various physiological and pathological processes. It has also been used as a photosensitizer in photodynamic therapy, which is a promising treatment for cancer.

properties

CAS RN

18232-24-1

Product Name

Phenazine, octafluoro-

Molecular Formula

C12F8N2

Molecular Weight

324.13 g/mol

IUPAC Name

1,2,3,4,6,7,8,9-octafluorophenazine

InChI

InChI=1S/C12F8N2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10

InChI Key

XZTHSCZJCCIPGU-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1F)F)F)F)N=C3C(=C(C(=C(C3=N2)F)F)F)F

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)N=C3C(=C(C(=C(C3=N2)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.